Enabling Synthesis of Ultra-Potent EGFR Inhibitors via 7-Position Functionalization
The 7-fluoro substituent on the pyrido[4,3-d]pyrimidine core is not a passive group; it is a crucial synthetic handle. In a seminal study, the 7-fluoro atom of 4-[(3-bromophenyl)amino]-7-fluoropyrido[4,3-d]pyrimidine was directly displaced by methylamine to generate the 7-(methylamino) derivative (compound 5f). This final compound exhibited an IC50 of 0.13 nM against isolated EGFR tyrosine kinase, demonstrating a dramatic potency increase relative to the non-fluorinated or other substituted analogs, which were orders of magnitude less active [1]. The target compound, 2,4-dichloro-7-fluoro-pyrido[4,3-d]pyrimidine, is the key precursor for introducing this critical 7-position diversity.
| Evidence Dimension | EGFR Tyrosine Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.13 nM (for 7-(methylamino) derivative, compound 5f) |
| Comparator Or Baseline | Parent quinazoline 3: 0.029 nM; 6-(methylamino)pyrido[3,4-d]pyrimidine (7f): 0.008 nM |
| Quantified Difference | Achieves sub-nanomolar potency, establishing it as an important new lead alongside the most potent analogs in the study. |
| Conditions | Isolated EGFR tyrosine kinase enzyme assay [1] |
Why This Matters
Procuring 2,4-dichloro-7-fluoro-pyrido[4,3-d]pyrimidine provides direct access to a validated pharmacophore modification (7-position substitution) known to produce ultra-potent biological activity, a key differentiator from non-fluorinated scaffolds.
- [1] Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(12), 1823-1835. View Source
